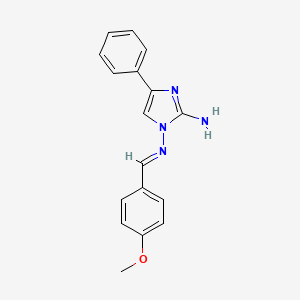

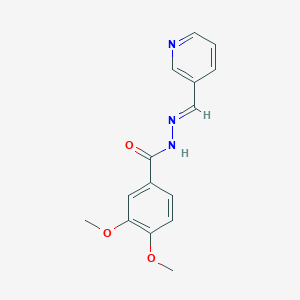

N~1~-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions that typically yield imidazole derivatives. For instance, compounds like (Z)-4-(2-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one have been synthesized and characterized to study their crystal structure and spectroscopic properties (Jiun-Wei Hu & Kew-Yu Chen, 2015). These processes often involve the use of specific reagents and catalysts to promote the formation of the desired imidazole ring and its subsequent functionalization.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often analyzed through techniques like X-ray crystallography, which reveals the presence of intramolecular hydrogen bonds and π–π stacking interactions that contribute to the stability of the crystal structure. Such structural features are crucial for understanding the reactivity and physical properties of these compounds (Ping Wang, Xiao-He Chu, & W. Su, 2005).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitution reactions, and can act as ligands in coordination chemistry. Their reactivity can be attributed to the electron-rich nature of the imidazole ring and the presence of functional groups that can undergo various chemical transformations. For example, the use of dirhodium acetate has been reported to catalyze the synthesis of 1,2-diamines through a highly diastereoselective process (Yuanhua Wang et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Compounds related to N1-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine have been studied for their synthesis processes and material applications. For instance, the synthesis of imidazole derivatives with potential antimycobacterial activity showcases the structural mimicry and chemical versatility of these compounds for targeted biological effects (Miranda & Gundersen, 2009). Additionally, the development of polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups highlights the material science applications of these compounds, demonstrating their solubility and thermal stability, which are crucial for polymeric materials (Ghaemy & Alizadeh, 2009).

Antibacterial and Cytotoxicity Studies

Research into p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes has revealed significant antibacterial activity against Gram-negative and Gram-positive bacteria, as well as cytotoxicity against certain cancer cell lines. This highlights the potential of these compounds in medical applications, particularly in developing new antimicrobial agents and cancer therapeutics (Patil et al., 2010).

Catalysis and Chemical Reactions

The use of imidazole derivatives extends to catalysis, where they are involved in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. Such research demonstrates the efficiency of these compounds in facilitating chemical reactions, which is valuable in synthetic chemistry and industrial applications (Donthireddy et al., 2020).

Drug Delivery and Molecular Interaction Studies

N-ethoxybenzylimidazoles have been explored for their pH-sensitive hydrolysis rates, making them potential candidates for use as cleavable linkers in cancer drug delivery systems. This application leverages the chemical properties of these compounds to improve the efficacy and specificity of therapeutic delivery (Kong et al., 2007).

Eigenschaften

IUPAC Name |

1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-22-15-9-7-13(8-10-15)11-19-21-12-16(20-17(21)18)14-5-3-2-4-6-14/h2-12H,1H3,(H2,18,20)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUECPEXHYGBZEI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1H-imidazole-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)

![2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5588076.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)

![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)